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Compound of Interest

Compound Name: Rhodoxanthin

Cat. No.: B085631 Get Quote

Introduction

Rhodoxanthin is a xanthophyll pigment with a distinctive red-violet color, belonging to the

retro-carotenoid class. It is found in various natural sources, including the arils of yew (Taxus

baccata), the feathers of some birds, and certain plants like Potentilla anserina and Adonis

annua. Due to its potent antioxidant properties and potential health benefits, there is growing

interest in isolating pure rhodoxanthin for research, pharmaceutical, and nutraceutical

applications. These application notes provide detailed protocols for the extraction, purification,

and quantification of rhodoxanthin from natural plant materials, primarily focusing on Taxus

baccata arils, a known rich source.

Data Presentation

The following tables summarize the quantitative data associated with the isolation of

rhodoxanthin from natural sources.

Table 1: Rhodoxanthin Content and Purity in Taxus baccata Arils
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Parameter Value Reference

Total Carotenoid Content 17.00 - 58.78 µg/g fresh weight [1]

Rhodoxanthin Isomer

Percentage in Total

Carotenoids

~77% [2][3]

Purity of Rhodoxanthin

Fraction after Open Column

Chromatography

89.70% [2]

Highest Reported Total

Rhodoxanthin Concentration

(Taxus × media 'Hicksii')

51.33 ± 0.46 µg/g fresh weight [1]

Experimental Protocols

The isolation of pure rhodoxanthin from natural extracts involves a multi-step process

including extraction, saponification (optional but recommended), and chromatographic

purification.

Protocol 1: Extraction of Crude Rhodoxanthin from
Taxus baccata Arils
This protocol outlines the initial extraction of carotenoids, including rhodoxanthin, from the

fresh arils of Taxus baccata.

Materials:

Fresh arils of Taxus baccata

Methanol (HPLC grade)

Ethyl acetate (HPLC grade)

Petroleum ether (HPLC grade)
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Homogenizer or blender

Centrifuge and centrifuge tubes

Rotary evaporator

Filtered water

Procedure:

Sample Preparation: Carefully separate the red arils from the toxic seeds of the Taxus

baccata berries. Weigh the fresh arils.

Homogenization: Homogenize the fresh arils with a 1:1:1 (v/v/v) mixture of methanol, ethyl

acetate, and petroleum ether. Use a sufficient volume of solvent to fully immerse the sample

(e.g., 10 mL of solvent mixture per 1 g of fresh arils).

Extraction: Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 10

minutes to pellet the solid material.

Solvent Collection: Carefully decant the supernatant containing the extracted pigments into a

clean flask.

Re-extraction: Repeat the homogenization and centrifugation steps with the pellet using a

fresh portion of the solvent mixture to ensure complete extraction of the carotenoids.

Pooling and Washing: Combine the supernatants from all extractions. Wash the combined

extract with an equal volume of filtered water in a separatory funnel to remove water-soluble

impurities. Allow the layers to separate and collect the organic (upper) layer.

Concentration: Concentrate the organic extract to dryness using a rotary evaporator at a

temperature not exceeding 35°C to avoid degradation of the carotenoids.[2]

Storage: The resulting crude carotenoid extract can be stored under nitrogen at -20°C until

further purification.
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Protocol 2: Saponification of Crude Carotenoid
Extract
This optional but recommended step removes interfering lipids and chlorophylls, which can co-

elute with rhodoxanthin during chromatography.

Materials:

Crude carotenoid extract

15% (w/v) Potassium hydroxide (KOH) in methanol

Diethyl ether

Saturated sodium chloride (NaCl) solution

pH indicator strips

Nitrogen gas

Procedure:

Dissolution: Dissolve the crude carotenoid extract in a minimal amount of diethyl ether.

Alkaline Hydrolysis: Add a 1:10 (v/v) ratio of the extract solution to 15% methanolic KOH.[4]

Incubation: Perform the saponification using one of the following methods:

Hot Saponification: Heat the mixture in a water bath at 40-50°C for 10-15 minutes under a

gentle stream of nitrogen in the dark.[4]

Cold Saponification: Allow the mixture to stand at room temperature (or 5°C) for 10-15

hours in the dark.[4]

Neutralization and Extraction: After saponification, transfer the mixture to a separatory

funnel. Add an equal volume of water and diethyl ether. Shake gently to partition the

carotenoids into the ether layer.
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Washing: Wash the ether layer repeatedly with saturated NaCl solution until the aqueous

layer is neutral (pH ~7).

Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and

evaporate to dryness under reduced pressure.

Protocol 3: Purification of Rhodoxanthin by Open
Column Chromatography
This protocol describes the initial purification of rhodoxanthin from the crude or saponified

extract using silica gel column chromatography.

Materials:

Crude or saponified carotenoid extract

Silica gel (60-120 mesh)

n-Hexane (HPLC grade)

Acetone (HPLC grade)

Methanol (HPLC grade)

Chromatography column

Cotton wool or glass wool

Sand (acid washed)

Collection tubes

Procedure:

Column Packing:

Plug the bottom of the chromatography column with a small piece of cotton or glass wool.
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Add a thin layer of sand.

Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing it to settle

into a packed bed.

Add another thin layer of sand on top of the packed silica gel.

Equilibrate the column by running the mobile phase through it.

Sample Loading: Dissolve the extract in a minimal volume of the mobile phase and carefully

load it onto the top of the column.

Elution: Elute the column with a mobile phase consisting of n-hexane:acetone:methanol in a

ratio of 85:15:1 (v/v/v).[2]

Fraction Collection: Three colored bands should separate on the column. Collect each

colored band as a separate fraction. The rhodoxanthin fraction will be the distinct red-violet

band.

Concentration: Concentrate the rhodoxanthin-containing fraction to dryness using a rotary

evaporator.

Protocol 4: High-Purity Isolation and Analysis by
HPLC
This protocol provides a method for the final purification and quantitative analysis of

rhodoxanthin using High-Performance Liquid Chromatography (HPLC).

Materials:

Partially purified rhodoxanthin fraction from column chromatography

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Dichloromethane (HPLC grade)
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Water (HPLC grade)

HPLC system with a photodiode array (PDA) detector

C30 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[2]

Procedure:

Sample Preparation: Dissolve the rhodoxanthin fraction in the initial mobile phase solvent.

Filter the solution through a 0.22 µm syringe filter before injection.

HPLC Conditions:

Column: C30 reverse-phase column

Mobile Phase A: Methanol/Acetonitrile/Water (84:14:2, v/v/v)

Mobile Phase B: Dichloromethane

Detection Wavelength: 480-500 nm (monitor for rhodoxanthin isomers)[3]

Flow Rate: 1.0 mL/min

Column Temperature: 25°C

Gradient Elution Program (Suggested):

0-2 min: 96% A, 4% B

2-25 min: Linear gradient to 96% A, 4% B to 50% A, 50% B

25-30 min: Hold at 50% A, 50% B

30-35 min: Return to initial conditions (96% A, 4% B)

35-40 min: Column re-equilibration (Note: This is a suggested gradient and may require

optimization for specific instruments and columns.)
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Quantification: Create a standard curve using a pure rhodoxanthin standard of known

concentration. Calculate the concentration of rhodoxanthin in the sample by comparing the

peak area with the standard curve.

Mandatory Visualizations
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Caption: Workflow for the isolation of pure rhodoxanthin.
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Caption: Logical relationship of inputs and outputs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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